molecular formula C12H16N6 B6460930 3-methyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2548993-47-9

3-methyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B6460930
CAS No.: 2548993-47-9
M. Wt: 244.30 g/mol
InChI Key: BWGFPOXJSHTWBU-UHFFFAOYSA-N
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Description

3-methyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C12H16N6 and its molecular weight is 244.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 244.14364454 g/mol and the complexity rating of the compound is 312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-methyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit kinase inhibitory activity, which suggests that it may interact with kinases, a type of enzyme that transfers phosphate groups from high-energy donor molecules to specific substrates. The interaction with kinases can modulate various signaling pathways, potentially leading to therapeutic effects in diseases where kinase activity is dysregulated .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting specific kinases, it can alter the phosphorylation status of key signaling proteins, thereby modulating pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of enzymes, particularly kinases, where it can inhibit their activity by blocking substrate access or by altering the enzyme’s conformation . This inhibition can lead to downstream effects on cellular signaling and gene expression. Additionally, the compound may interact with other proteins involved in gene regulation, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of kinase activity, resulting in persistent changes in cellular signaling and function. The exact temporal dynamics of these effects can vary depending on the specific cellular context and experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models have been found to be dose-dependent. At lower doses, the compound can effectively inhibit kinase activity without causing significant toxicity . At higher doses, adverse effects such as cytotoxicity and organ damage have been observed, indicating a narrow therapeutic window. These findings highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and clearance from the body . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, its effects on metabolic flux and metabolite levels can influence overall cellular metabolism, potentially leading to therapeutic or adverse outcomes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its localization to specific cellular compartments. The compound’s distribution can affect its overall efficacy and toxicity, as well as its ability to reach target sites within the body.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with kinases and other signaling proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific compartments or organelles within the cell. These localization dynamics are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

6-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6/c1-8-14-15-11-2-3-12(16-18(8)11)17-6-9-4-13-5-10(9)7-17/h2-3,9-10,13H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGFPOXJSHTWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CNCC4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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